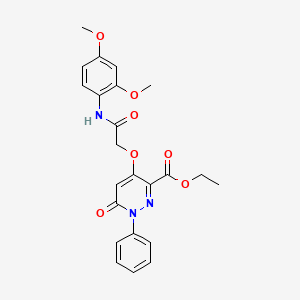

Ethyl 4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a dihydropyridazine core substituted with a phenyl group at position 1, an ethyl carboxylate at position 3, and a 2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy moiety at position 4.

Properties

IUPAC Name |

ethyl 4-[2-(2,4-dimethoxyanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O7/c1-4-32-23(29)22-19(13-21(28)26(25-22)15-8-6-5-7-9-15)33-14-20(27)24-17-11-10-16(30-2)12-18(17)31-3/h5-13H,4,14H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWNUJJRPYFAOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities supported by research findings and case studies.

Structural Overview

The compound features a pyridazine core substituted with various functional groups, including an ethyl ester and a dimethoxyphenyl amino moiety. Its molecular formula is with a molecular weight of approximately 453.4 g/mol. The presence of the dimethoxyphenyl group is significant as it may enhance the compound's solubility and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of the pyridazine core : This often involves the reaction of hydrazine with appropriate carbonyl compounds.

- Substitution reactions : The introduction of the dimethoxyphenyl amino group is achieved through nucleophilic substitution methods.

- Esterification : The final step usually involves esterification to form the ethyl ester derivative.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that compounds structurally related to this pyridazine derivative showed potent effects against multidrug-resistant cancer cell lines. The mechanism appears to involve the inhibition of specific pathways associated with cancer cell proliferation and survival .

Structure-Activity Relationship (SAR)

A detailed Structure-Activity Relationship (SAR) study highlights how modifications in the molecular structure influence biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of hydrophilic groups | Increases potency |

| Replacement of amino groups | Affects cytotoxicity; tertiary amines showed reduced activity |

| Size and position of substituents | Optimal sizes at para positions enhance activity |

These findings suggest that careful tuning of the structure can lead to improved therapeutic profiles .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has also been investigated for anti-inflammatory activities. Preliminary assays indicate that it may inhibit pro-inflammatory cytokines, thus suggesting potential applications in treating inflammatory diseases.

Study 1: Anticancer Activity in vitro

A series of in vitro experiments were conducted using various cancer cell lines, including breast and colon cancer models. The results showed that the compound significantly reduced cell viability at concentrations as low as 10 µM, with IC50 values indicating strong potency compared to existing chemotherapeutics .

Study 2: In vivo Efficacy

In vivo studies using animal models demonstrated that treatment with this compound resulted in a marked decrease in tumor size and improved survival rates compared to control groups. These studies support its potential as a viable candidate for further development in cancer therapy .

Comparison with Similar Compounds

Pyrimidine Derivatives

The compound 3-(1-cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one () shares a heterocyclic core (pyrimidine) but differs in substituents, including cyclohexyl, ethoxyphenyl, and quinoxaline groups. The dihydropyridazine core in the target compound may confer distinct electronic properties compared to pyrimidine, influencing reactivity or binding interactions .

Triazine Derivatives

Compounds like those in , featuring triazine cores with dimethylamino benzylidene and pyrrolidinyl substituents, exhibit planar aromatic systems.

Physicochemical Properties

The target compound’s ethyl carboxylate and methoxy groups may enhance solubility in polar aprotic solvents compared to cyclohexyl-substituted analogues (). The dihydropyridazine core could reduce thermal stability relative to fully aromatic triazine derivatives (), though experimental data are lacking.

Bioactivity

No bioactivity data are provided for the target compound.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.